molecular formula C18H27ClN2O2 B8014264 tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B8014264
M. Wt: 338.9 g/mol
InChI Key: RIHDELAYXFAWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 3-chlorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.

    Attachment of the 3-Chlorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction of the piperidine derivative with 3-chlorobenzylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring or the benzylamine moiety.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzylamine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine: This compound may have potential applications in medicinal chemistry, particularly in the design and development of new pharmaceutical agents. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s piperidine ring and benzylamine moiety may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3-(((3-methoxypropyl)amino)methyl)piperidine-1-carboxylate
  • tert-Butyl 3-(((3-bromobenzyl)amino)methyl)piperidine-1-carboxylate
  • tert-Butyl 3-(((3-fluorobenzyl)amino)methyl)piperidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 3-(((3-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the 3-chlorobenzylamine moiety. This specific substitution can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl 3-[[(3-chlorophenyl)methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-9-5-7-15(13-21)12-20-11-14-6-4-8-16(19)10-14/h4,6,8,10,15,20H,5,7,9,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHDELAYXFAWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.